N-[2-(Isopentyloxy)benzyl]-4-methylaniline
Overview
Description
Chemical Reactions Analysis
N-[2-(Isopentyloxy)benzyl]-4-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can be carried out using a variety of nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Isopentyloxy)benzyl]-4-methylaniline is primarily used in biochemical research, particularly in the field of proteomics Proteomics is the large-scale study of proteins, including their structures and functions This compound can be used as a biochemical tool to study protein interactions, modifications, and functions
Mechanism of Action
The specific mechanism of action of N-[2-(Isopentyloxy)benzyl]-4-methylaniline is not well-documented in the literature. like many other biochemical tools, it is likely to exert its effects by interacting with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the structure or function of the target molecules, which can then be studied to gain insights into their biological roles and mechanisms of action.
Comparison with Similar Compounds
N-[2-(Isopentyloxy)benzyl]-4-methylaniline can be compared to other similar compounds, such as N-[4-(Isopentyloxy)benzyl]-2-butanamine . Both compounds share a similar structural motif, with an isopentyloxy group attached to a benzyl ring. the specific functional groups and overall structure of each compound can lead to differences in their chemical properties and biological activities. For example, N-[4-(Isopentyloxy)benzyl]-2-butanamine has a molecular formula of C16H27NO and a molecular weight of 249.39 . These differences can affect the compounds’ reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
4-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15(2)12-13-21-19-7-5-4-6-17(19)14-20-18-10-8-16(3)9-11-18/h4-11,15,20H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOHSXYJMETSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206624 | |
Record name | 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040688-96-7 | |
Record name | 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040688-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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